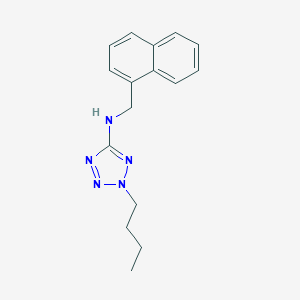![molecular formula C18H21N3O4S B276728 N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide, also known as BMS-754807, is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R). The IGF-1R signaling pathway is involved in the regulation of cell growth, differentiation, and survival, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide inhibits the IGF-1R signaling pathway by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cell growth and survival. In addition, N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide also inhibits the insulin receptor (IR) signaling pathway, which is involved in glucose metabolism and has been implicated in cancer progression.
Biochemical and Physiological Effects
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide also has metabolic effects, including the inhibition of glucose uptake and the induction of insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide is a potent and selective inhibitor of IGF-1R and IR, making it a valuable tool for studying the role of these receptors in cancer and metabolic diseases. However, N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
For N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide research include the development of more potent and selective inhibitors of IGF-1R and IR, as well as the identification of biomarkers that can predict response to therapy. In addition, the combination of N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide with other anticancer agents and immunotherapies is an area of active investigation. Finally, the role of IGF-1R and IR in non-cancer diseases, such as diabetes and neurodegenerative disorders, is an emerging area of research that may have important clinical implications.
Métodos De Síntesis
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the protection of the amino group of N-benzylglycine, followed by the reaction with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with hydrazine hydrate to form the hydrazino derivative, which is subsequently reacted with 4-oxobutanoyl chloride to form the final product, N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide.
Aplicaciones Científicas De Investigación
N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide inhibits the growth and survival of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and docetaxel.
Propiedades
Fórmula molecular |
C18H21N3O4S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-benzyl-4-[2-(4-methylphenyl)sulfonylhydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C18H21N3O4S/c1-14-7-9-16(10-8-14)26(24,25)21-20-18(23)12-11-17(22)19-13-15-5-3-2-4-6-15/h2-10,21H,11-13H2,1H3,(H,19,22)(H,20,23) |
Clave InChI |
SWRSTZNSIODHDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)